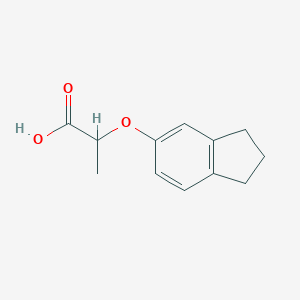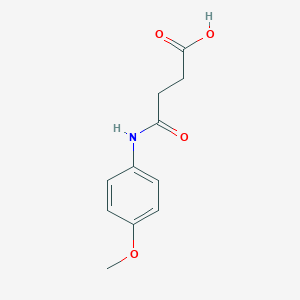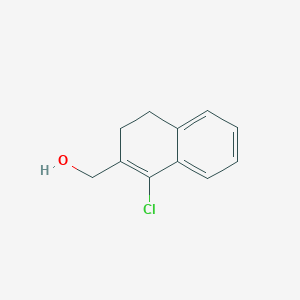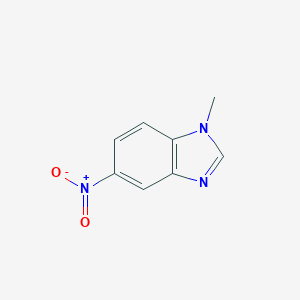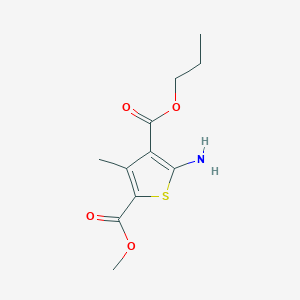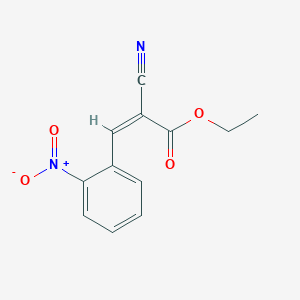
ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate, also known as ethyl (Z)-2-cyano-3-(2-nitrophenyl)acrylate, is a chemical compound that has gained significant attention in the scientific community. It is an organic compound with the molecular formula C12H9N2O4 and a molar mass of 247.21 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with various nucleophiles such as thiols and amines.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate. However, it has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro.
実験室実験の利点と制限
One of the primary advantages of ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various other compounds. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several potential future directions for the research on ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate. One potential direction is the development of new synthetic methods for the production of this compound. Another potential direction is the investigation of its potential applications in the field of medicinal chemistry, particularly in the development of new anti-inflammatory and anti-cancer drugs. Additionally, the investigation of its potential toxicity and environmental impact is another potential future direction for research.
In conclusion, ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is a versatile compound with potential applications in various fields. Its unique properties make it an important compound in scientific research, particularly in organic synthesis. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
Ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate can be synthesized through a variety of methods. One of the most common methods is the Knoevenagel condensation reaction. In this reaction, ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate cyanoacetate and 2-nitrobenzaldehyde are reacted in the presence of a base catalyst such as piperidine to form the desired product.
科学的研究の応用
Ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of organic synthesis. It is widely used as a starting material for the synthesis of various other compounds.
特性
CAS番号 |
5470-58-6 |
|---|---|
製品名 |
ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate |
分子式 |
C12H10N2O4 |
分子量 |
246.22 g/mol |
IUPAC名 |
ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-5-3-4-6-11(9)14(16)17/h3-7H,2H2,1H3/b10-7- |
InChIキー |
CZPQZBRWWGSHSL-YFHOEESVSA-N |
異性体SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C#N |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N |
正規SMILES |
CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



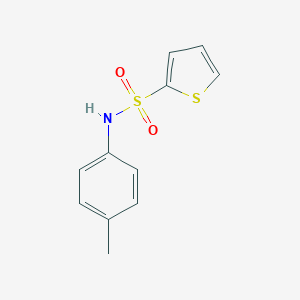
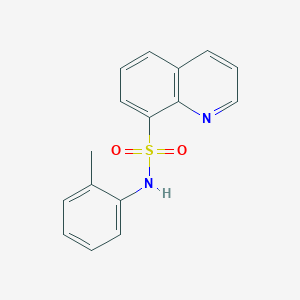
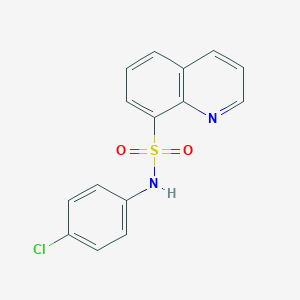
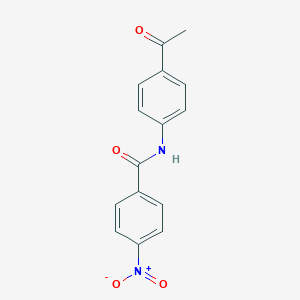
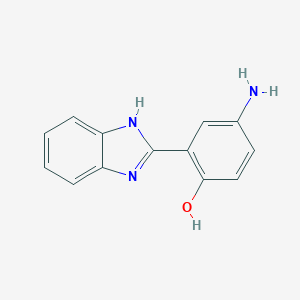
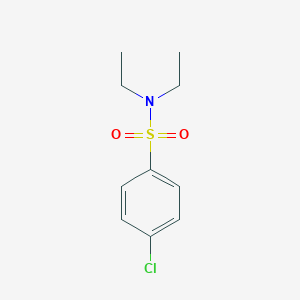
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
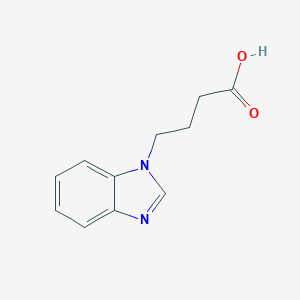
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)
